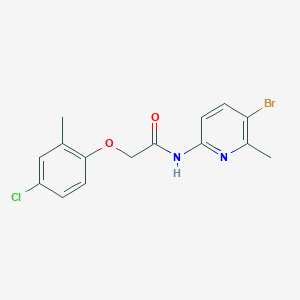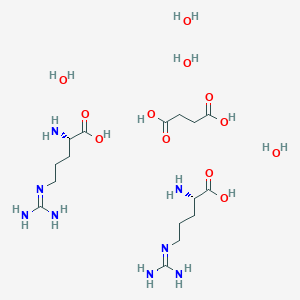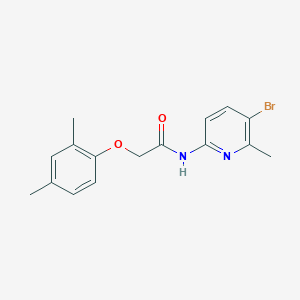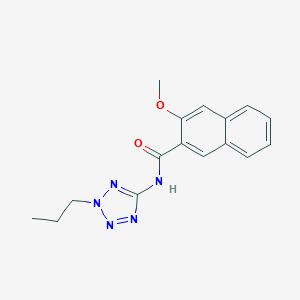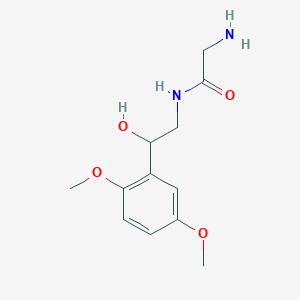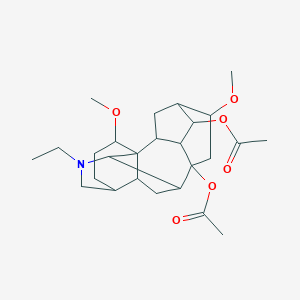
20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the aconitane alkaloid family and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate involves its interaction with voltage-gated sodium channels (VGSCs) in the nervous system. It has been found to inhibit the activity of VGSCs, which are responsible for the generation and propagation of action potentials in neurons. This inhibition leads to a decrease in the release of neurotransmitters, resulting in the reduction of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve nerve function and reduce neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate in lab experiments is its potency and specificity in targeting VGSCs. However, one limitation is its potential toxicity, which requires careful handling and dosing.
Zukünftige Richtungen
Future research on 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate could focus on its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies could investigate the mechanism of action of this compound in more detail, as well as its potential side effects and toxicity. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate involves several steps. The starting material is aconitine, which is extracted from the roots of Aconitum species. Aconitine is then converted to 20-Ethyl-1,16-dimethoxyaconitane-8,14-dione through a series of chemical reactions. The final step involves the acetylation of 20-Ethyl-1,16-dimethoxyaconitane-8,14-dione to produce this compound.
Wissenschaftliche Forschungsanwendungen
20-Ethyl-1,16-dimethoxyaconitane-8,14-diyl diacetate has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. It has been studied for its potential use in the treatment of various diseases, such as rheumatoid arthritis, cancer, and neuropathic pain.
Eigenschaften
CAS-Nummer |
132160-38-4 |
|---|---|
Molekularformel |
C21H22NO11 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
(8-acetyloxy-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) acetate |
InChI |
InChI=1S/C26H39NO6/c1-6-27-12-15-7-8-21(31-5)26-17(15)10-19(24(26)27)25(33-14(3)29)11-20(30-4)16-9-18(26)22(25)23(16)32-13(2)28/h15-24H,6-12H2,1-5H3 |
InChI-Schlüssel |
BBSDIDRWIOUQCQ-UHFFFAOYSA-N |
SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)OC(=O)C)OC |
Kanonische SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)OC(=O)C)OC |
Synonyme |
8-acetyldolaconine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
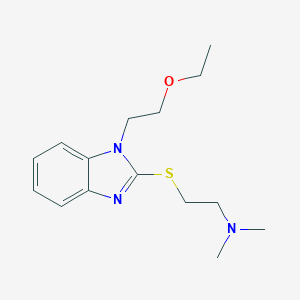
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
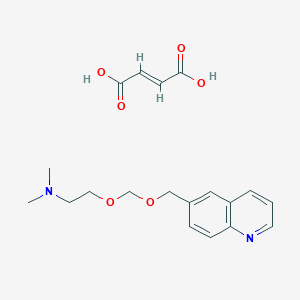
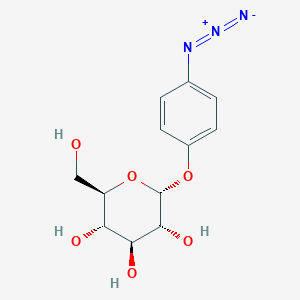
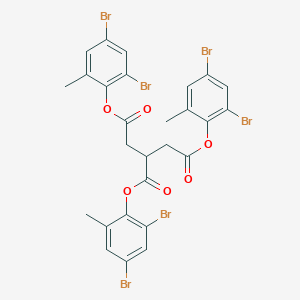
![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
